molecular formula C12H8N2O3 B13115136 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid

4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid

Cat. No.: B13115136
M. Wt: 228.20 g/mol
InChI Key: NTCFQRSGAJDGAK-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid typically involves the reaction of 2-(1H-pyrrol-1-yl)anilines with imidazo[1,2-a]pyridine-3-carbaldehyde or isatin. This reaction is catalyzed by amidosulfonic acid in water at room temperature . The reaction conditions are mild, making it an efficient and environmentally friendly method.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of solid catalysts and aqueous reaction media is advantageous for industrial applications due to their cost-effectiveness and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amides and esters.

Mechanism of Action

The primary mechanism of action of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid involves the inhibition of poly (ADP-ribose) polymerase (PARP). By inhibiting PARP, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage in cancer cells, which ultimately results in cell death. This mechanism makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness: 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid is unique due to its specific substitution pattern and its potent PARP inhibitory activity. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

4-oxo-5H-pyrrolo[1,2-a]quinoxaline-8-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c15-11-9-2-1-5-14(9)10-6-7(12(16)17)3-4-8(10)13-11/h1-6H,(H,13,15)(H,16,17)

InChI Key

NTCFQRSGAJDGAK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)C(=O)O

Origin of Product

United States

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